REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([S:8]Cl)=[N:4][CH:5]=[CH:6][N:7]=1.C[Si]([C:14]#[N:15])(C)C>C(#N)C>[Cl:1][C:2]1[C:3]([S:8][C:14]#[N:15])=[N:4][CH:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)SCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the acetonitrile and residual trimethylsilyl cyanide were removed
|
Type
|
CUSTOM
|
Details
|
the desired product recovered as residue
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain a purified product, m.p. 70°-71° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |